![molecular formula C19H19Cl2NO4 B4687261 methyl 2-[(4-butoxy-3,5-dichlorobenzoyl)amino]benzoate](/img/structure/B4687261.png)
methyl 2-[(4-butoxy-3,5-dichlorobenzoyl)amino]benzoate
Overview
Description
Methyl 2-[(4-butoxy-3,5-dichlorobenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDCM, and it is a member of the family of N-substituted benzamides. BDCM has been found to have several biological and pharmacological properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of BDCM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. BDCM has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators in the body. By inhibiting these enzymes, BDCM can reduce inflammation and pain.
Biochemical and Physiological Effects:
BDCM has been found to have several biochemical and physiological effects in the body. Studies have shown that BDCM can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. BDCM has also been found to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In addition, BDCM has been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
BDCM has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BDCM is also relatively inexpensive, making it a cost-effective option for research. However, one limitation of BDCM is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BDCM. One area of research is in the development of BDCM-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is in the study of the mechanism of action of BDCM, which could lead to the development of more potent and specific inhibitors of COX-2 and LOX. Finally, further research is needed to determine the safety and toxicity of BDCM, particularly at high concentrations.
Conclusion:
In conclusion, BDCM is a promising compound that has several potential applications in various fields of science. Its anti-cancer, anti-inflammatory, and analgesic properties make it a potential candidate for the development of new drugs. While further research is needed to fully understand the mechanism of action and safety of BDCM, the potential benefits of this compound make it an exciting area of research.
Scientific Research Applications
BDCM has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that BDCM has potent anti-cancer properties and can induce apoptosis in cancer cells. BDCM has also been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
methyl 2-[(4-butoxy-3,5-dichlorobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-3-4-9-26-17-14(20)10-12(11-15(17)21)18(23)22-16-8-6-5-7-13(16)19(24)25-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSVJLSTWIZFMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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